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Compound of Interest

Compound Name: CCT244747

Cat. No.: B606548 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the kinase inhibitor CCT244747's selectivity profile, with a focus on its

activity against Checkpoint Kinase 2 (CHK2) and Cyclin-Dependent Kinase 1 (CDK1). The

information is supported by experimental data to aid in the evaluation of this compound for

further investigation.

CCT244747 is a potent and highly selective inhibitor of Checkpoint Kinase 1 (CHK1), a crucial

component of the DNA damage response (DDR) pathway.[1][2][3] Its efficacy in abrogating cell

cycle checkpoints and enhancing the cytotoxicity of genotoxic agents makes it a compound of

interest in oncology research.[1][2][4][5] A key aspect of its preclinical profile is its remarkable

selectivity for CHK1 over other kinases, particularly the closely related CHK2 and the critical

cell cycle regulator CDK1.

Quantitative Selectivity Profile
The inhibitory activity of CCT244747 against CHK1, CHK2, and CDK1, as well as other

selected kinases, has been determined through in vitro kinase profiling. The half-maximal

inhibitory concentration (IC50) values are summarized in the table below, demonstrating the

compound's high selectivity.
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Kinase Target CCT244747 IC50 (nM) Fold Selectivity vs. CHK1

CHK1 8[1][2] 1

CHK2 >10,000[1][2][3] >1,250

CDK1 >10,000[1][2][3] >1,250

FLT3 600[1][2][3] 75

IRAK1 >50% inhibition at 1µM[1][2] Not Determined

RSK1 >50% inhibition at 1µM[1][2] Not Determined

RSK2 >80% inhibition[3] Not Determined

AMPK >50% inhibition at 1µM[1][2] Not Determined

NUAK1 >50% inhibition at 1µM[2] Not Determined

Aurora B >50% inhibition at 1µM[2] Not Determined

MAP4K >50% inhibition at 1µM[2] Not Determined

TrKA >50% inhibition at 1µM[2] Not Determined

Data compiled from multiple sources.[1][2][3]

The data clearly indicates that CCT244747 is over 1,000-fold more selective for CHK1 than for

CHK2 and CDK1.[1][2] This high degree of selectivity is a desirable characteristic, as off-target

inhibition of CHK2 and CDK1 can lead to unwanted cellular effects and may even antagonize

the therapeutic goal of CHK1 inhibition.[1]

Signaling Pathway Context
To understand the importance of CCT244747's selectivity, it is crucial to visualize the roles of

CHK1, CHK2, and CDK1 in the cell cycle and DNA damage response.
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Figure 1: Simplified signaling pathway of CHK1, CHK2, and CDK1 in the DNA damage

response and cell cycle control.

As depicted, both CHK1 and CHK2 are activated by the upstream kinases ATM and ATR in

response to DNA damage.[6] They, in turn, inhibit Cdc25 phosphatases, which are required for

the activation of CDK1.[7] CDK1 is a key driver of the G2/M cell cycle transition.[8] By

selectively inhibiting CHK1, CCT244747 prevents the phosphorylation and inactivation of

Cdc25, leading to CDK1 activation and forcing cells with damaged DNA to enter mitosis, a

process that can result in apoptosis. The minimal activity of CCT244747 against CHK2 and

CDK1 ensures a targeted disruption of the CHK1-mediated checkpoint.

Experimental Protocols
The determination of CCT244747's kinase selectivity involved several key experimental

methodologies.
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The inhibitory activity of CCT244747 against a panel of human kinases was determined using

commercially available services.

General Kinase Profiling: Assays were performed at the MRC phosphorylation unit (Dundee,

UK). CCT244747 was tested at concentrations of 1 µM and 10 µM against 120-140 human

kinases. The ATP concentration used was at the Km for each respective kinase.[2]

CHK2 and FLT3 IC50 Determination: A commercial Z'-Lyte assay (Invitrogen, UK) was used

to determine the IC50 values for CHK2 and FLT3.[2]

CDK1 IC50 Determination: The IC50 for CDK1 was determined using a DELFIA

(Dissociation-Enhanced Lanthanide Fluoroimmunoassay) assay (Perkin-Elmer).[2]

CHK1 IC50 Determination: In-house determination of CHK1 IC50 was performed using

recombinant human CHK1 on an Ezreader II system (Caliper Life Sciences).[2]

Cellular CHK1 Inhibition Assay
The functional inhibition of CHK1 in a cellular context was measured using an ELISA-based G2

checkpoint abrogation assay, also known as the Mitosis Induction Assay (MIA).[1][2]

Cell Treatment: Human tumor cell lines were treated with a genotoxic agent (e.g.,

gemcitabine or etoposide) to induce G2 arrest.

Inhibitor Addition: Cells were then co-incubated with varying concentrations of CCT244747.

Mitotic Index Measurement: The percentage of cells entering mitosis, identified by

phosphorylation of histone H3, was quantified using an ELISA-based method. Nocodazole

was used as a positive control for mitotic arrest.

IC50 Calculation: The IC50 for G2 checkpoint abrogation was determined as the

concentration of CCT244747 required to induce a 50% increase in the mitotic index relative

to the genotoxic agent alone.
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Figure 2: Experimental workflow for determining the kinase selectivity profile of CCT244747.

In conclusion, the experimental data robustly demonstrates that CCT244747 is a highly

selective inhibitor of CHK1 with minimal activity against CHK2 and CDK1. This precise

targeting of the CHK1 kinase is a critical attribute that supports its potential as a valuable tool

for cancer research and therapeutic development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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